2-Hydroxy-4'-methyl-3-nitrobenzanilide
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Overview
Description
2-Hydroxy-4’-methyl-3-nitrobenzanilide is an organic compound belonging to the benzanilide family It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methyl-3-nitrobenzanilide typically involves the nitration of 2-Hydroxy-4’-methylbenzanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: Industrial production of 2-Hydroxy-4’-methyl-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Types of Reactions:
Oxidation: 2-Hydroxy-4’-methyl-3-nitrobenzanilide can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-Hydroxy-4’-methyl-3-aminobenzanilide.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4’-methyl-3-nitrobenzanilide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-methyl-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxy-4’-nitrobenzanilide
- 2-Hydroxy-4-nitrobenzanilide
- 2-Methoxy-4-methyl-4’-nitrobenzanilide
Comparison: 2-Hydroxy-4’-methyl-3-nitrobenzanilide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
68507-90-4 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-7-10(8-6-9)15-14(18)11-3-2-4-12(13(11)17)16(19)20/h2-8,17H,1H3,(H,15,18) |
InChI Key |
LODPHKSGJANPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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